![molecular formula C10H5ClFNO3 B13606010 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid](/img/structure/B13606010.png)
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of α,β-acetylenic oximes, catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving nucleophilic substitution at the benzylic position.
Common Reagents and Conditions:
Oxidation: CuCl as a catalyst.
Substitution: Triethylamine for cycloaddition reactions.
Major Products:
Oxidation: Isoxazoles with a wide range of functional group compatibility.
Substitution: 3,5-disubstituted isoxazoles.
Scientific Research Applications
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its potential as an inhibitor of specific enzymes and receptors is of particular interest .
Comparison with Similar Compounds
- **3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid .
- **5-(4-Fluorophenyl)isoxazole-3-methanol .
Comparison: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Biological Activity
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H6ClFNO3, with a molecular weight of approximately 233.61 g/mol. The presence of a carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position enhances its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, in one study, derivatives of isoxazole demonstrated IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against HepG2 cells .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial targets effectively.
- Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine acetyltransferase (SAT), affecting acetyl-CoA metabolism .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various pathways. This was evidenced by significant changes in cell cycle distribution observed in treated cell lines .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating isoxazole derivatives, this compound exhibited cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
- Mechanistic Studies : Molecular docking studies have revealed that the compound interacts with specific protein targets implicated in cancer progression, suggesting a tailored approach for drug development based on its binding affinity .
Data Summary Table
Properties
Molecular Formula |
C10H5ClFNO3 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
InChI Key |
OQEMXKCDALJGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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